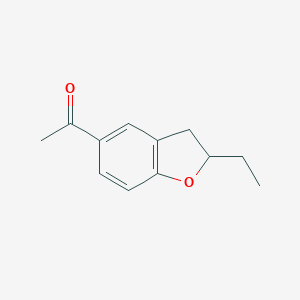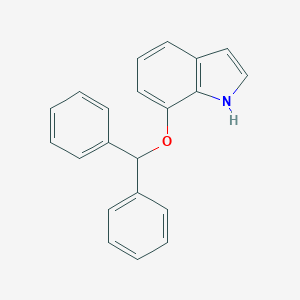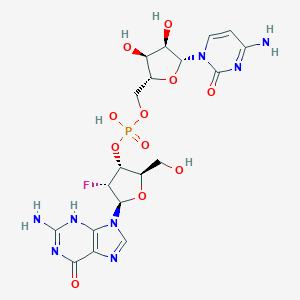
Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-” is a chemical compound with the molecular formula C12H14O2 . It is used as an intermediate in the preparation of arylalkanoic acids, which are used as anti-inflammatory drugs .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-” consists of a benzofuran ring attached to an ethanone group . The molecular weight of this compound is 190.24 g/mol.Applications De Recherche Scientifique
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For example, certain substituted benzofurans can inhibit the growth of various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, and ovarian cancer .
Proteomics Research
The compound 2-Ethyl-2,3-dihydro-5-acetylbenzofuran is available for purchase as a biochemical for proteomics research . Proteomics involves the study of proteins, their structures, functions, and interactions, which is crucial for understanding biological processes and disease mechanisms.
Pharmacological Research
Given the biological potential of indole derivatives and the structural similarity to benzofuran derivatives, it’s plausible that 2-Ethyl-2,3-dihydro-5-acetylbenzofuran may have diverse pharmacological applications .
Biochemical Studies
As a biochemical available for research purposes , this compound could be used in various biochemical studies to elucidate its effects on biological systems or its interactions with other molecules.
Mécanisme D'action
Target of Action
This compound belongs to the benzofuran class of compounds, which are known to interact with a wide range of biological targets .
Mode of Action
Benzofuran derivatives are known to exhibit a variety of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their observed biological effects.
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation in the case of anti-tumor activity .
Result of Action
Benzofuran derivatives are known to have a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Propriétés
IUPAC Name |
1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11-7-10-6-9(8(2)13)4-5-12(10)14-11/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBLRLIFRIMESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613728 |
Source


|
| Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- | |
CAS RN |
58741-14-3 |
Source


|
| Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)






![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)



![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)

![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)